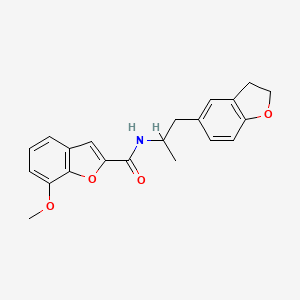
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide, also known as DHBF-derivative, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has been shown to protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases. N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive in lab experiments is its relatively low toxicity. Additionally, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive is stable and can be easily synthesized in large quantities. However, one limitation of using N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several potential future directions for research on N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive. One area of interest is the development of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has shown promise as an anticancer agent, and further research may explore its potential use in cancer treatment. Finally, research may also focus on developing new synthetic methods for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive that improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis method of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive involves the reaction of 7-methoxybenzofuran-2-carboxylic acid with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine in the presence of a coupling agent. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has been studied for its potential therapeutic properties in various fields of research, including neurology, oncology, and immunology. Studies have shown that N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamideive has anti-inflammatory, neuroprotective, and anticancer effects.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(10-14-6-7-17-15(11-14)8-9-25-17)22-21(23)19-12-16-4-3-5-18(24-2)20(16)26-19/h3-7,11-13H,8-10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSYCHXWCOSEHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

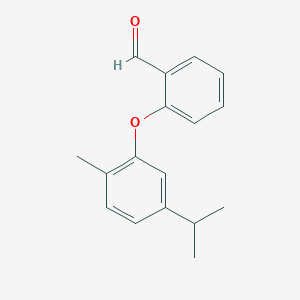
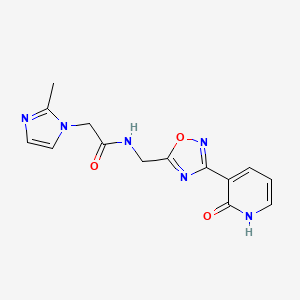

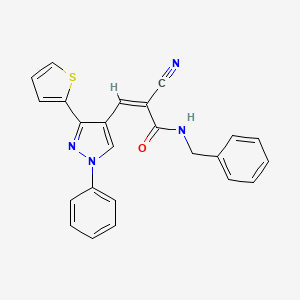
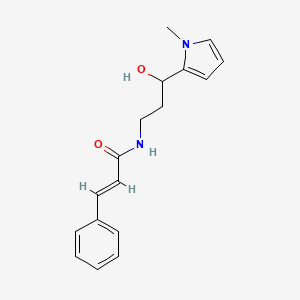
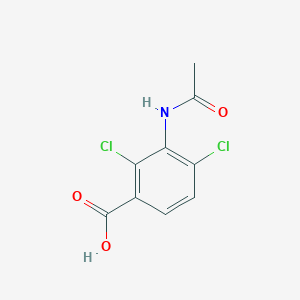
![Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate](/img/structure/B2632489.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide](/img/structure/B2632491.png)
![(Z)-ethyl 1-methyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2632494.png)

![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(1-pyrrolidinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2632497.png)
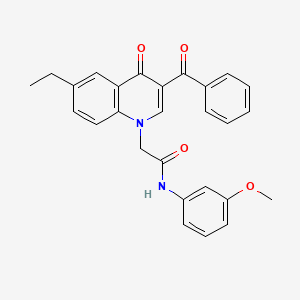
![methyl 5-(((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2632501.png)
![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2632503.png)